N-[2-(4-methoxyphenyl)ethyl]-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
Description
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Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-28-18-9-7-15(8-10-18)11-12-22-19(26)13-17-14-29-21(24-17)25-20(27)23-16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTWOZYNCHSRSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic compound characterized by its complex molecular structure, which includes functional groups such as amide, carbamoyl, and thiazole. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.
Chemical Structure
The compound's chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H26N2O3S
- Molecular Weight : 414.53 g/mol
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The thiazole moiety is known for its ability to interact with various enzymes, potentially inhibiting their activity. Studies have demonstrated that thiazole derivatives can act as effective inhibitors in cancer cell lines by targeting specific kinases involved in cell proliferation .
- Cellular Signaling Modulation : The presence of the phenylcarbamoyl group suggests potential interactions with cellular receptors, possibly modulating signaling pathways that regulate cell growth and apoptosis.
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiazole rings have shown IC50 values in the low micromolar range against tumor cells .
Antitumor Effects
Research has indicated that thiazole-containing compounds can exhibit notable antitumor properties. A study highlighted the efficacy of thiazole derivatives in inhibiting the proliferation of cancer cells, with some compounds achieving IC50 values lower than standard chemotherapeutics like doxorubicin .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat (anti-Bcl-2) |
| Compound B | 1.98 ± 1.22 | A-431 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through various assays:
Case Studies
Several case studies have documented the biological activities of similar compounds:
- Study on Benzamide Derivatives : A cohort of patients treated with benzamide derivatives demonstrated prolonged survival rates, suggesting a potential therapeutic role for compounds similar to this compound in oncology .
- Thiazole Anticancer Agents : Research into thiazole-based agents has revealed that structural modifications can significantly enhance their cytotoxicity against specific cancer types, emphasizing the importance of functional group positioning .
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